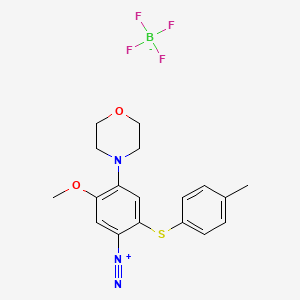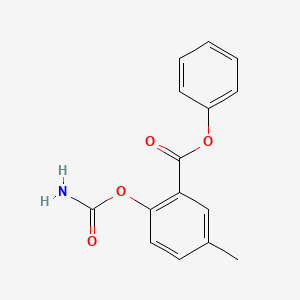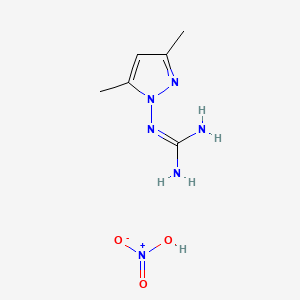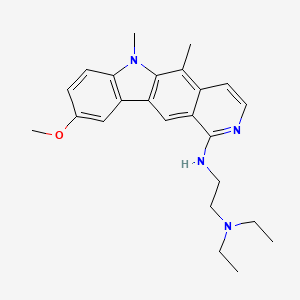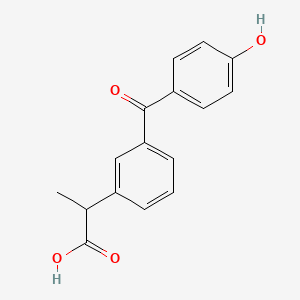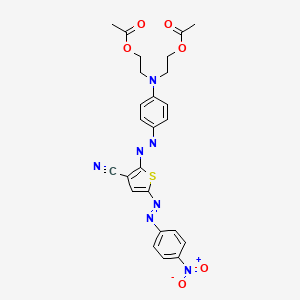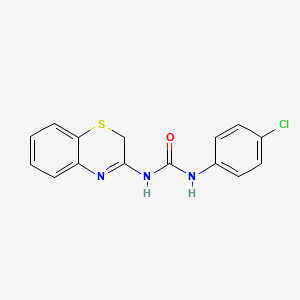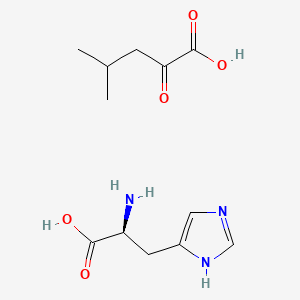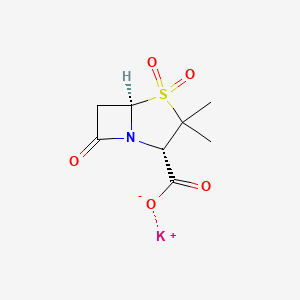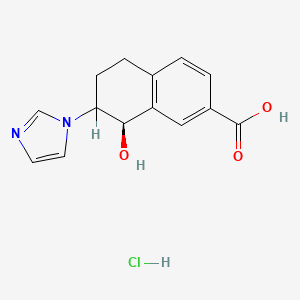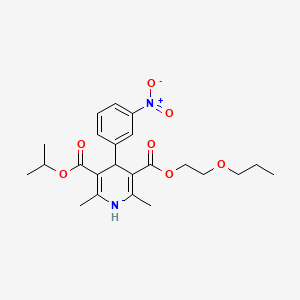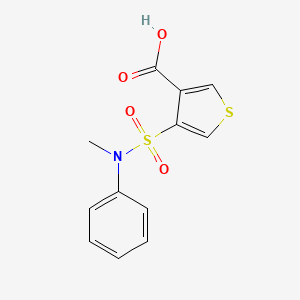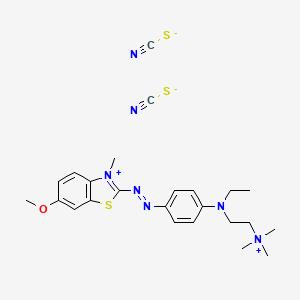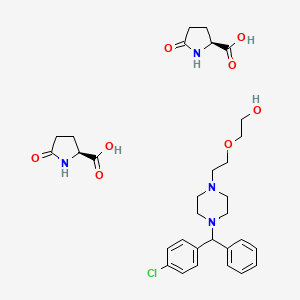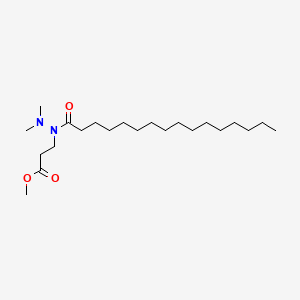
Hexadecanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide is a complex organic compound with a unique structure that includes a hexadecanoic acid backbone and a hydrazide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide typically involves the reaction of hexadecanoic acid with 3-methoxy-3-oxopropyl hydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Hexadecanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
科学的研究の応用
Hexadecanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of Hexadecanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
Hexadecanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide: shares similarities with other hydrazide derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of a long-chain fatty acid with a hydrazide functional group This structure imparts specific chemical and biological properties that are not observed in simpler hydrazide derivatives
特性
CAS番号 |
96804-36-3 |
|---|---|
分子式 |
C22H44N2O3 |
分子量 |
384.6 g/mol |
IUPAC名 |
methyl 3-[dimethylamino(hexadecanoyl)amino]propanoate |
InChI |
InChI=1S/C22H44N2O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(25)24(23(2)3)20-19-22(26)27-4/h5-20H2,1-4H3 |
InChIキー |
QKBXFGGCXRIBRO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)N(CCC(=O)OC)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


